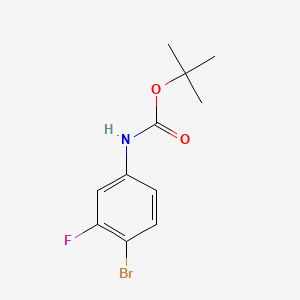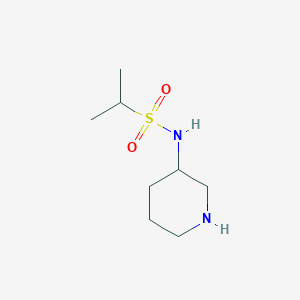![molecular formula C12H20ClN B1457346 [4-(2-Metilbutan-2-il)fenil]metanamina clorhidrato CAS No. 1423029-52-0](/img/structure/B1457346.png)
[4-(2-Metilbutan-2-il)fenil]metanamina clorhidrato
Descripción general
Descripción
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C12H20ClN and its molecular weight is 213.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia de los Materiales
En ciencia de los materiales, las propiedades estructurales de este compuesto son de interés. Los investigadores pueden estudiar la interacción del compuesto con diversos materiales para desarrollar nuevos compuestos o recubrimientos que podrían mejorar la durabilidad del material o conferir propiedades adicionales como mayor resistencia a los químicos o la temperatura .
Síntesis Química
Este compuesto químico sirve como bloque de construcción en la síntesis de moléculas más complejas. Su grupo amina reactivo permite la creación de una amplia gama de derivados, que se pueden utilizar para explorar nuevas reacciones o vías en la química sintética .
Estudios Biológicos
La actividad biológica de [4-(2-Metilbutan-2-il)fenil]metanamina clorhidrato es objeto de investigación. Puede interactuar con receptores o enzimas biológicos, proporcionando información sobre el desarrollo de nuevos agentes terapéuticos o la comprensión de las vías biológicas .
Desarrollo de Métodos Analíticos
Los químicos analíticos utilizan este compuesto para desarrollar nuevos métodos analíticos. Debido a su estructura química única, puede utilizarse como analito objetivo en el desarrollo de métodos, lo que ayuda a establecer protocolos para la detección y cuantificación de compuestos similares .
Seguridad y Toxicología
La investigación de seguridad y toxicología es crucial para cualquier compuesto químico. El perfil de seguridad del compuesto, incluidas sus frases de peligro y medidas de precaución, se investiga a fondo para comprender sus efectos en la salud y el medio ambiente .
Nanotecnología
En nanotecnología, los investigadores pueden explorar el uso de This compound en la creación de dispositivos o sensores a nanoescala. Su estructura molecular podría ser clave en el diseño de componentes a escala nanométrica .
Ciencia Ambiental
Los científicos ambientales podrían investigar cómo este compuesto interactúa con los factores ambientales. Los estudios podrían incluir sus productos de descomposición, persistencia en diversos ecosistemas y posible impacto en la flora y fauna .
Análisis Bioquímico
Biochemical Properties
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific receptors and enzymes, modulating their activity and affecting biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby altering the rate of biochemical reactions .
Cellular Effects
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
At the molecular level, [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. The compound may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .
Metabolic Pathways
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways play a crucial role in determining the compound’s activity and effects on cellular function .
Transport and Distribution
The transport and distribution of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to specific proteins or accumulate in certain cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s localization and activity within cells .
Propiedades
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


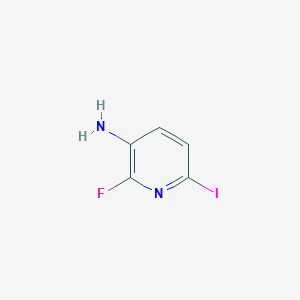
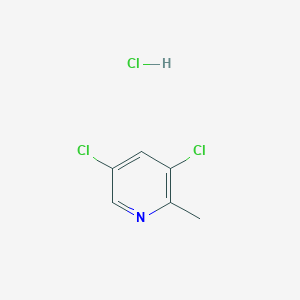
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
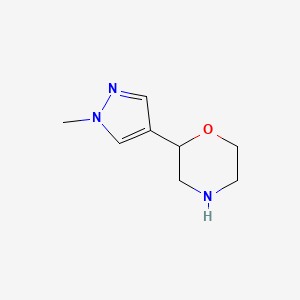


![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
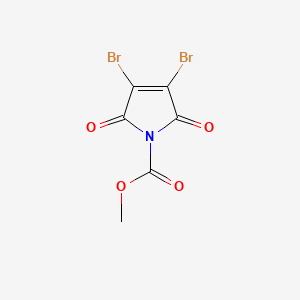
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

